molecular formula C15H14N6OS B2920610 Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1235264-62-6

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

カタログ番号: B2920610
CAS番号: 1235264-62-6
分子量: 326.38
InChIキー: KGJODIQFTNLRCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a benzothiadiazole core linked to a piperazine moiety substituted with a pyrimidine ring. The benzothiadiazole group contributes to electron-deficient aromatic systems, which may enhance binding interactions with biological targets.

特性

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6OS/c22-14(11-2-3-12-13(10-11)19-23-18-12)20-6-8-21(9-7-20)15-16-4-1-5-17-15/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJODIQFTNLRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzo[c][1,2,5]thiadiazole core linked to a piperazine moiety substituted with a pyrimidine ring. This structural configuration is crucial for its biological activity as it enhances interaction with biological targets.

Recent studies have highlighted several mechanisms through which this compound exhibits biological activity:

  • Inhibition of ALK5 Kinase : Research indicates that derivatives of benzo[c][1,2,5]thiadiazole can effectively inhibit activin receptor-like kinase 5 (ALK5), a key mediator in TGF-β signaling pathways associated with tumor growth and metastasis. For example, a related compound demonstrated an IC50 value of 0.008 μM against ALK5, significantly outperforming established inhibitors .
  • Anticancer Activity : The compound has shown promising anticancer properties by disrupting DNA replication processes. Its derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, including HEPG2 and A549. The structure–activity relationships suggest that modifications on the thiadiazole ring enhance cytotoxicity .

Efficacy in Cancer Treatment

Table 1 summarizes the biological activity data for benzo[c][1,2,5]thiadiazol derivatives against different cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism
14cHEPG20.008ALK5 inhibition
14gA5490.052TGF-β signaling disruption
18SK-MEL-24.27FAK inhibition
22MCF-70.28Tubulin interaction

Case Studies

  • ALK5 Inhibition Study : In a study focused on TGF-β-induced signaling in cancer cells, compound 14c was shown to inhibit Smad signaling and reduce cell motility in SPC-A1 and HepG2 cells. This was confirmed through western blot analysis and wound healing assays .
  • Cytotoxic Evaluation : A series of thiadiazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The most potent derivative exhibited an IC50 value of 10.28 μg/mL against HEPG2 cells .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression. For instance, compound 22 showed significant binding affinity to tubulin, which is critical for its antiproliferative activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound can be compared to analogs with variations in the heterocyclic core, substituents, or linker regions. Below is a systematic analysis based on evidence from related molecules:

Core Heterocycle Modifications

  • For example, (4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone (Compound 13l in ) was synthesized for CDK9 inhibition studies. The oxadiazole analog may exhibit different solubility and metabolic stability compared to the thiadiazole variant due to reduced lipophilicity .

Piperazine-Linker Modifications

  • Pyrimidine vs. Pyridine Substituents: The pyrimidine group in the target compound contrasts with pyridine-based analogs. For instance, Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone () contains a pyridine ring modified with an isopropyl-oxadiazole group.
  • Piperidine vs. Piperazine Linkers: Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone () replaces piperazine with piperidine, eliminating one nitrogen atom. This reduces basicity and may impact solubility or membrane permeability .

Substituent Effects on Physicochemical Properties

  • Thiadiazole vs. Oxadiazole Substituents: Compounds like Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone () incorporate oxadiazole rings instead of thiadiazole. Oxadiazole’s higher electronegativity may alter dipole moments and π-stacking interactions, affecting binding kinetics .

Tabulated Comparison of Key Analogs

Compound Name Core Structure Substituent (R Group) Molecular Weight Notable Features Reference
Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone Benzothiadiazole Pyrimidin-2-yl piperazine Not reported Potential kinase inhibitor scaffold N/A
(4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone Benzooxadiazole Methylthio-thiazole Not reported CDK9 inhibition candidate
Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone Benzothiadiazole Isopropyl-oxadiazolyl pyridine Not reported Enhanced lipophilicity from isopropyl
Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone Benzothiadiazole Furan-thiadiazole piperidine 397.5 Reduced basicity vs. piperazine analogs
Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone Benzothiadiazole Furan-oxadiazole piperidine 381.4 Electronegative oxadiazole substituent

Research Implications and Gaps

While structural analogs provide insights into structure-activity relationships (SAR), specific data on the target compound’s biological activity, selectivity, or pharmacokinetics remain unreported. Further studies should focus on:

  • Synthetic Optimization : Modifying the pyrimidine-piperazine linker to balance potency and metabolic stability.
  • Target Profiling : Screening against kinase panels to identify selectivity over related enzymes (e.g., CDK9 ).
  • Physicochemical Characterization : Measuring logP, solubility, and plasma protein binding to predict bioavailability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。